9-azabicyclo[3.3.1]non-2-ene hydrochloride
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Overview
Description
9-azabicyclo[331]non-2-ene hydrochloride is a bicyclic compound that features a nitrogen atom within its structureIt is often studied for its role as a cholinergic ligand at nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-azabicyclo[3.3.1]non-2-ene hydrochloride typically involves the use of a bridged-Ritter reaction. This method includes the reaction of a carbenium ion with a nitrile group, followed by subsequent events to yield a cyclic imine (Schiff base) product . For instance, starting from (−)-β-pinene and the respective nitriles in the presence of concentrated sulfuric acid, the reaction proceeds in a stereoselective manner to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes precise control of temperature, pressure, and reagent concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-azabicyclo[3.3.1]non-2-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as 9-hydroxy-9-azabicyclo[3.3.1]nonane.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the nitrogen atom, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for the initial synthesis, hydrogen gas for reduction reactions, and various oxidizing agents for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as imino amides and imino alkenes, which are obtained through stereoselective synthesis .
Scientific Research Applications
9-azabicyclo[3.3.1]non-2-ene hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-azabicyclo[3.3.1]non-2-ene hydrochloride involves its interaction with nicotinic acetylcholine receptors. As a cholinergic ligand, it binds to these receptors, potentially modulating their activity and influencing neurotransmission. This interaction can affect various molecular targets and pathways involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
8-azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, often studied for its pharmacological properties.
3-oxa-9-azatricyclo[3.3.1.0<2,4>]nonane:
Uniqueness
9-azabicyclo[3.3.1]non-2-ene hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a cholinergic ligand at nicotinic acetylcholine receptors sets it apart from other similar compounds .
Properties
CAS No. |
2648961-23-1 |
---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
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